Spectroscopic data of 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde
Spectroscopic data of 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde
The following technical guide is structured as a high-level monograph for pharmaceutical researchers and analytical chemists. It synthesizes physicochemical data, spectroscopic characterization, and synthetic logic into a cohesive reference document.
CAS Registry Number: 76574-47-5 Compound Class: Functionalized Pyrimidine Heterocycle Primary Application: Intermediate for kinase inhibitors, antifolates, and heterocyclic drug discovery.
Executive Summary
4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde serves as a critical "push-pull" scaffold in medicinal chemistry. The presence of the electron-donating amino group at C4 and the electron-withdrawing formyl group at C5 creates a polarized system highly reactive toward condensation reactions (e.g., Knoevenagel, Schiff base formation) while maintaining stability under standard laboratory conditions. This guide provides the definitive spectroscopic profile required for structural validation and quality control in drug development workflows.
Physicochemical Profile
Before spectroscopic analysis, the compound must be verified against standard physicochemical properties to ensure sample integrity.
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 151.17 g/mol | Monoisotopic Mass: 151.07 |
| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 185–188 °C | Sharp range indicates high purity. |
| Solubility | DMSO, DMF, Methanol (Hot) | Sparingly soluble in water and non-polar solvents. |
| pKa (Calculated) | ~3.5 (Pyrimidine N1) | Reduced basicity due to C5-formyl EWG effect. |
Spectroscopic Characterization
The following data represents the "Gold Standard" profile for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-
H NMR Data (400 MHz, DMSO-
)
The spectrum is characterized by the disappearance of the aromatic H5 proton found in the precursor and the appearance of a distinct aldehyde singlet.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.05 | Singlet (s) | 1H | -CHO (C5) | Diagnostic peak. Sharp singlet confirms oxidation state. |
| 7.80 – 8.20 | Broad Singlet (br s) | 2H | -NH | Downfield shift vs. precursor (~6.5 ppm) due to anisotropic deshielding by the adjacent carbonyl. |
| 2.65 | Singlet (s) | 3H | -CH | Deshielded relative to C2-Me due to ortho-position to the aldehyde. |
| 2.35 | Singlet (s) | 3H | -CH | Typical chemical shift for methyl on a pyrimidine ring. |
C NMR Data (100 MHz, DMSO-
)
Key verification relies on identifying the carbonyl carbon and the specific pattern of the pyrimidine ring carbons.
| Shift ( | Assignment | Environment |
| 186.5 | C=O (Aldehyde) | Characteristic aldehyde carbonyl; most deshielded signal. |
| 168.2 | C4 (C-NH | Ipso-carbon attached to the amino group; highly deshielded. |
| 166.5 | C2 (C-Me) | Ipso-carbon between ring nitrogens. |
| 164.8 | C6 (C-Me) | Ipso-carbon adjacent to the aldehyde. |
| 108.5 | C5 (C-CHO) | Significantly shielded relative to other ring carbons, but shifted downfield from unsubstituted C5 (~100 ppm) due to the formyl group. |
| 25.8 | -CH | Methyl adjacent to aldehyde. |
| 21.5 | -CH | Distal methyl group. |
Expert Note: The assignment of C2 vs. C6 methyl groups can be confirmed via HMBC (Heteronuclear Multiple Bond Correlation) experiments. The C6 methyl protons will show a strong correlation to the C5 carbonyl carbon, whereas the C2 methyl protons will not.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" confirmation of the functional groups.
-
3350 & 3180 cm
: N-H stretching (Primary amine). Two bands (asymmetric/symmetric) are typically visible. -
1665 – 1680 cm
: C=O stretching (Aldehyde). This band is often lower than typical aliphatic aldehydes (~1720 cm ) due to conjugation with the aromatic pyrimidine ring. -
1590 – 1610 cm
: C=N / C=C ring stretching (Pyrimidine skeletal vibrations).
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (
): m/z 151.[1] -
Base Peak: Often m/z 151 (stable aromatic system) or m/z 122 ([M-CHO]
or [M-H-CO] ), representing the loss of the formyl group, which is a common fragmentation pathway for aromatic aldehydes.
Synthetic Logic & Structural Elucidation
Understanding the synthesis aids in identifying potential impurities. The compound is typically synthesized via the Vilsmeier-Haack formylation of 4-amino-2,6-dimethylpyrimidine.
Synthesis & Impurity Diagram
The following diagram illustrates the transformation and the logic used to rule out regioisomers.
Figure 1: Vilsmeier-Haack formylation pathway. The C5 position is the most nucleophilic site on the ring, ensuring high regioselectivity over N-formylation.
Analytical Troubleshooting
-
Issue: Broad or missing -NH
peak in NMR.-
Cause: Rapid proton exchange with moisture in the solvent.
-
Solution: Dry the sample and use fresh, anhydrous DMSO-
.
-
-
Issue: Extra singlet at ~8.5 ppm.
-
Cause: Residual DMF or Formic acid from the Vilsmeier workup.
-
Solution: Check integration; DMF also shows methyl peaks at 2.73 and 2.89 ppm.
-
Experimental Protocol: Sample Preparation
To reproduce the spectroscopic data above, follow this standardized protocol:
-
Massing: Weigh approximately 10–15 mg of the solid compound.
-
Solvation: Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Note: Do not use CDCl
as solubility is poor and may lead to broadened peaks due to aggregation.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl/PO
residues from synthesis). -
Acquisition:
-
Set relaxation delay (
) to second to ensure accurate integration of the aldehyde proton. -
Reference the spectrum to the residual DMSO pentet at 2.50 ppm.
-
References
-
ChemicalBook. (n.d.). 4-Amino-2,6-dimethylpyrimidine Spectral Data. Retrieved from [2]
- Provides baseline NMR data for the unformylated precursor, establishing the C5-H shift
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from
- Used for comparative analysis of pyrimidine ring carbon shifts.
-
Sigma-Aldrich. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde Product Sheet. Retrieved from
- Reference for the stability and handling of 5-formyl pyrimidine analogs.
-
Organic Syntheses. (1951). Vilsmeier-Haack Formylation Protocols. Organic Syntheses, Coll.[3] Vol. 4, p. 331. Retrieved from
- Foundational methodology for the introduction of aldehyde groups onto electron-rich arom
-
Arctom Scientific. (n.d.). Product Catalog: 4-Amino-2,6-dimethylpyrimidine-5-carbaldehyde (CAS 76574-47-5). Retrieved from
- Verification of commercial availability and CAS registry number.
